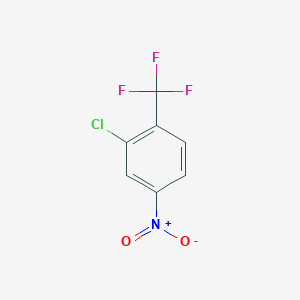

2-Chloro-4-nitrobenzotrifluoride

Descripción general

Descripción

Synthesis Analysis

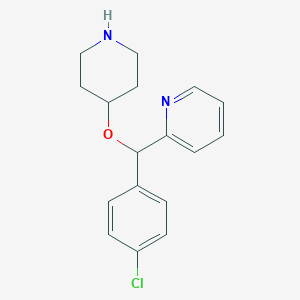

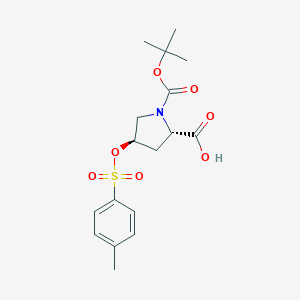

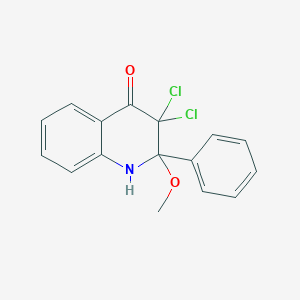

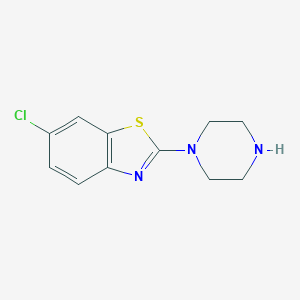

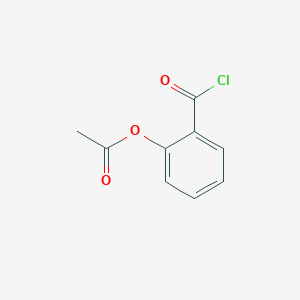

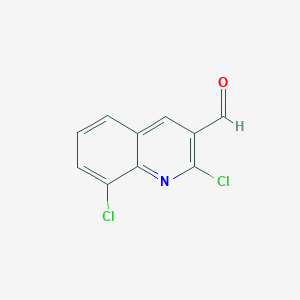

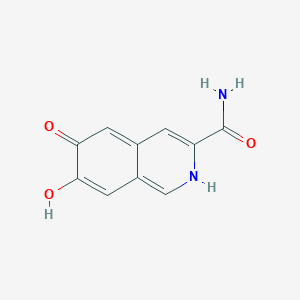

The synthesis of related compounds involves various chemical reactions, including coupling reactions and reactions with metallic ions . For example, 2-chloro-4-nitrobenzoic acid can be used as a building block for the synthesis of various heterocyclic scaffolds, which are important in drug discovery . The synthesis of these compounds typically involves the use of multireactive building blocks that can undergo further substitution, reduction, and cyclization reactions to afford a diverse library of heterocycles.

Molecular Structure Analysis

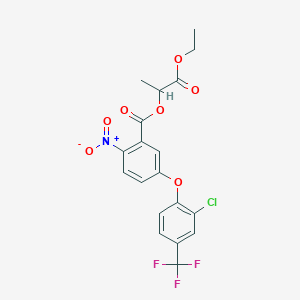

The molecular structure of related compounds has been characterized using various spectroscopic and X-ray diffraction techniques . For instance, the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid have been determined by single-crystal X-ray diffraction, revealing the occurrence of weak halogen bonds in the presence of strong hydrogen bonds . Similarly, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

The reactivity of related compounds includes their ability to form molecular salts and cocrystals through crystal engineering approaches . The presence of halogen bonds plays a vital role in the stabilization of these structures. Additionally, the introduction of electron-withdrawing substituents such as nitro and trifluoromethyl groups can activate halogen substituents towards nucleophilic attack, allowing for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their thermal, spectral, and magnetic behavior . For example, the thermal decomposition of 2-chloro-4-nitrobenzoates of transition metals was investigated, revealing that these compounds decompose explosively upon heating above a certain temperature . The solubility of these complexes in water and their magnetic moment values have also been reported, providing insight into their physicochemical characteristics .

Aplicaciones Científicas De Investigación

1. Fluorine-Containing Diamine Monomers for Polyimides

- Application Summary : 2-Chloro-4-nitrobenzotrifluoride is used in the synthesis of new fluorine-containing diamine monomers. These monomers are designed to reduce charge transfer complex (CTC) interactions between neighboring chains in polyimides, which can improve their transparency and color while maintaining their thermal stability and flexibility .

- Methods of Application : The proposed diamines are prepared through the functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .

- Results or Outcomes : The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .

2. Fluorinated Polyimides

- Application Summary : 2-Chloro-4-nitrobenzotrifluoride is used in the synthesis of a novel fluorinated diamine monomer, which is then used to create organosoluble and light-colored fluorinated polyimides .

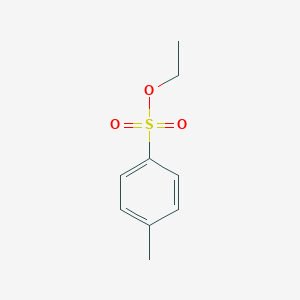

- Methods of Application : The fluorinated diamine monomer is prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis(4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine .

- Results or Outcomes : The resulting polyimides have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents. They have tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa. Their glass transition temperatures range from 277–331 °C, and their 10% weight loss temperatures range from 539–594 °C in nitrogen and above 544 °C in air .

3. Synthesis of Agricultural Products

- Application Summary : 2-Chloro-4-nitrobenzotrifluoride is used in the synthesis of agricultural products, such as herbicides .

- Methods of Application : Chlorobenzotrifluoride compounds are obtained by replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound .

- Results or Outcomes : The resulting chlorobenzotrifluoride compounds are useful as chemical intermediates in the synthesis of agricultural products .

4. Synthesis of Organosoluble and Light-Colored Fluorinated Polyimides

- Application Summary : 2-Chloro-4-nitrobenzotrifluoride is used in the synthesis of a novel fluorinated diamine monomer, which is then used to create organosoluble and light-colored fluorinated polyimides .

- Methods of Application : The fluorinated diamine monomer is prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis(4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine .

- Results or Outcomes : The resulting polyimides have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents. They have tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa. Their glass transition temperatures range from 277–331 °C, and their 10% weight loss temperatures range from 539–594 °C in nitrogen and above 544 °C in air .

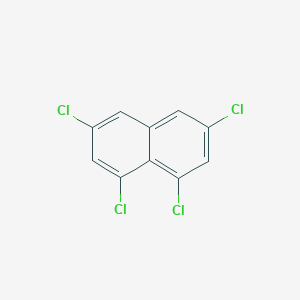

5. Synthesis of Chlorobenzotrifluoride Compounds

- Application Summary : 2-Chloro-4-nitrobenzotrifluoride is used in the synthesis of chlorobenzotrifluoride compounds, especially 3,4,5-trichlorobenzotrifluoride .

- Methods of Application : Chlorobenzotrifluoride compounds are obtained by replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound .

- Results or Outcomes : The resulting chlorobenzotrifluoride compounds are useful as chemical intermediates in the synthesis of agricultural products, e.g. herbicides .

6. Chemical Intermediate

- Application Summary : 2-Chloro-4-nitrobenzotrifluoride is used as a chemical intermediate in various industrial chemical reactions .

- Methods of Application : The specific methods of application can vary widely depending on the specific chemical reaction being performed .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but in general, 2-Chloro-4-nitrobenzotrifluoride is used to introduce the trifluoromethyl group into a variety of different chemical structures .

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTWHSMEZCFDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381220 | |

| Record name | 2-Chloro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrobenzotrifluoride | |

CAS RN |

151504-80-2 | |

| Record name | 2-Chloro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151504-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

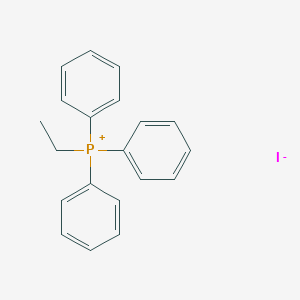

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.